![molecular formula C16H14ClN3O4 B14463154 N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine CAS No. 67810-30-4](/img/structure/B14463154.png)
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine typically involves the reaction of 3-chlorophenyl isocyanate with 4-aminobenzoic acid, followed by the addition of glycine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)carbamoyl]glycine
- N-(4-Chlorophenyl)ureido]acetic acid
- N-(4-Chlorophenyl)amino]carbonyl]glycine
Uniqueness
N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
67810-30-4 |
|---|---|
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC名 |
2-[[4-[(3-chlorophenyl)carbamoylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-2-1-3-13(8-11)20-16(24)19-12-6-4-10(5-7-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
InChIキー |
TYLBVZTYKXGPDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



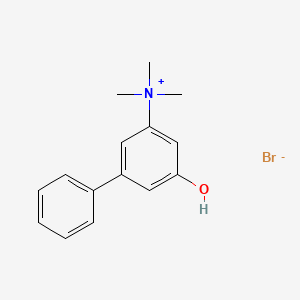
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
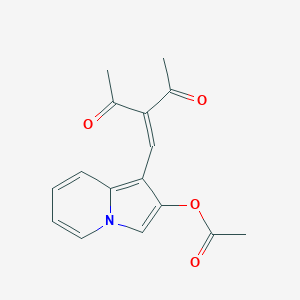
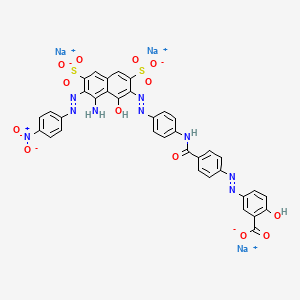
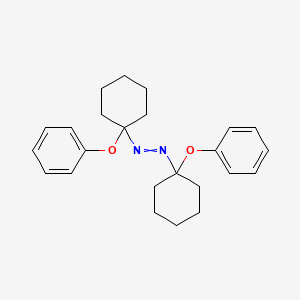
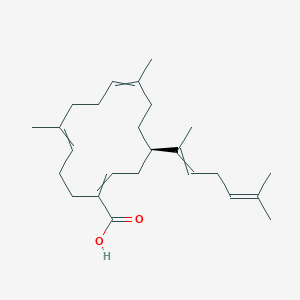




![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
